molecular formula C13H15N3 B1380002 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-52-2

1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1380002
CAS RN: 1403483-52-2
M. Wt: 213.28 g/mol
InChI Key: CWCIBXJCDXYWKY-UHFFFAOYSA-N
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Description

1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a chemical compound with the CAS Number: 1403483-52-2 . It has a molecular weight of 213.28 and its IUPAC name is 1-butyl-2-methyl-1H-benzimidazole-5-carbonitrile .


Molecular Structure Analysis

The InChI code for 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile is 1S/C13H15N3/c1-3-4-7-16-10(2)15-12-8-11(9-14)5-6-13(12)16/h5-6,8H,3-4,7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile include a molecular weight of 213.28 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Cyanation and Bromination Reactions

    Studies have explored the reaction of imidazoles, including 1-butyl-imidazole, with BrCN, leading to either cyanation or bromination. This research is significant for understanding the reactivity and possible derivatizations of such compounds (McCallum, Grimmett, Blackman, & Weavers, 1999).

  • Synthesis of Fluorescent Compounds

    Derivatives of 1,3-benzodiazole, including 1-butyl-2-methyl derivatives, have been synthesized and evaluated for their fluorescent properties. This is particularly relevant in the field of dyes and pigments (Rangnekar & Rajadhyaksha, 1986).

  • Antimicrobial Activities

    Novel derivatives of 1,3-benzodiazole have been synthesized and tested for antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Structural Analysis and Properties

  • X-ray Crystallography

    The structural analysis of imidazole derivatives, including those similar to 1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile, has been conducted using X-ray crystallography. This provides insights into the molecular structure and potential applications in materials science (Hawkins, Iddon, & Longthorne, 1995).

  • Synthesis of Heterocyclic Compounds

    The compound has been used in the scalable synthesis of heterocyclic compounds like indole derivatives, highlighting its utility in organic synthesis and pharmaceutical applications (Boros, Kaldor, & Turnbull, 2011).

Other Applications

  • Corrosion Inhibition

    Derivatives of 1,3-benzodiazole, akin to 1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile, have been studied for their corrosion inhibition properties on steel surfaces. This suggests potential applications in materials protection and engineering (Abdel Hameed et al., 2020).

  • Synthetic Organic Chemistry

    The compound has been utilized as a building block in the synthesis of biologically important heterocyclic compounds, demonstrating its significance in medicinal chemistry and drug design (Patel, 2017).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be found on the product link provided by the supplier . For detailed safety and hazard information, it is recommended to refer to the MSDS provided by the supplier.

properties

IUPAC Name

1-butyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-3-4-7-16-10(2)15-12-8-11(9-14)5-6-13(12)16/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCIBXJCDXYWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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